molecular formula C10H13FN2 B146719 2-(3-Fluorophenyl)piperazine CAS No. 137684-17-4

2-(3-Fluorophenyl)piperazine

Cat. No.: B146719
CAS No.: 137684-17-4
M. Wt: 180.22 g/mol
InChI Key: AWAUULFUTVPSTI-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)piperazine is a chemical compound with the molecular formula C10H13FN2. It is a derivative of piperazine, where one of the hydrogen atoms on the piperazine ring is replaced by a 3-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)piperazine typically involves the reaction of 3-fluoroaniline with piperazine. One common method includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3-Fluorophenyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a ligand for certain neurotransmitter receptors.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)piperazine
  • 1-(2-Fluorophenyl)piperazine
  • 1-(3-Chlorophenyl)piperazine

Comparison: 2-(3-Fluorophenyl)piperazine is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for various receptors, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2-(3-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAUULFUTVPSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392667
Record name 2-(3-fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137684-17-4
Record name 2-(3-fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-fluorophenyl)piperazine
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